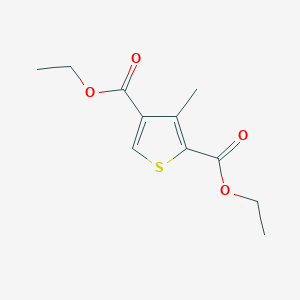

Diethyl 3-methylthiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-4-14-10(12)8-6-16-9(7(8)3)11(13)15-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXVNMXHGVMSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-methylthiophene-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylthiophene-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester groups can yield the corresponding alcohols. This can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Diethyl 3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3-methylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the 5-Position

The 5-position of the thiophene ring is a critical site for functionalization, influencing physicochemical and biological properties.

Structural and Crystallographic Comparisons

- Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate: Triclinic crystal system (P1) with unit cell volume 873.4 ų. Planar thiophene and benzene rings, with intramolecular O–H···N hydrogen bonds .

- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD): Parent compound; amino group enables Schiff base formation. Used to synthesize isothiocyanato and hydrazinecarbothioamido derivatives for anticancer studies .

Biological Activity

Diethyl 3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its structure includes two carboxylate ester groups that enhance its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 246.28 g/mol.

Biological Activities

The biological activity of this compound can be categorized into several areas:

- Anticancer Activity : Compounds containing thiophene moieties have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated activity against human breast cancer (MCF-7) and cervical cancer (HeLa) cells. A study found that modifications in the thiophene structure influence their efficacy in inhibiting tumor growth by targeting tubulin polymerization, which is crucial for cell division .

- Antimicrobial Properties : Thiophene derivatives are known for their antibacterial and antifungal properties. The presence of the thiophene ring enhances interactions with microbial cell membranes, leading to increased permeability and cell death .

- Enzyme Inhibition : The isothiocyanate group in related compounds has been linked to enzyme inhibition mechanisms. This suggests that this compound may also interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from studies on similar compounds:

- Tubulin Interaction : Many thiophene derivatives inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism has been observed in various cancer cell lines where these compounds effectively block the cell cycle .

- Membrane Disruption : The amphiphilic nature of thiophene derivatives allows them to integrate into lipid membranes, altering membrane fluidity and permeability, which is critical for their antimicrobial effects .

- Covalent Bond Formation : The ability of certain derivatives to form covalent bonds with nucleophilic sites on proteins suggests a potential mechanism for enzyme inhibition and modification of protein functions .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

Q & A

Q. What are the standard synthetic protocols for preparing Diethyl 3-methylthiophene-2,4-dicarboxylate derivatives, and how are reaction conditions optimized?

Methodological Answer: Derivatives are synthesized via multi-step reactions involving condensation, acetylation, or substitution. For example:

- Amination: Reacting diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with acetyl chloride in chloroform under reflux yields acetamido derivatives (85% yield) .

- Schiff Base Formation: Condensation with aldehydes (e.g., salicylaldehyde) in ethanol under reflux forms imine-linked derivatives, with purity confirmed by recrystallization .

- Catalysis: Lewis acids like AlCl₃ accelerate thiourea coupling reactions for sulfur-containing analogs .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., THF, chloroform) enhance reactivity.

- Temperature Control: Reflux (330–373 K) balances reaction rate and side-product minimization.

- Catalyst Screening: Trifluoroacetic acid (TFA) improves yields in anhydrous conditions .

Q. Table 1: Comparison of Synthetic Routes

| Derivative | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| Acetamido derivative | Acetyl chloride, chloroform, 330 K | 85% | |

| Schiff base derivative | Salicylaldehyde, ethanol, reflux | 72% | |

| Thiourea-linked analog | 3-Benzoylthiourea, AlCl₃, THF | 68% |

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituents (e.g., ester carbonyls at δ ~165–170 ppm, thiophene protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 425.51 for furan-containing derivatives) .

- X-ray Crystallography:

- Melting Point Analysis:

- Sharp melting points (e.g., 394 K) indicate purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer:

- Software Selection:

- Discrepancy Mitigation:

- Validation Tools:

Q. What computational and experimental approaches elucidate electronic properties for materials science applications?

Methodological Answer:

- DFT Calculations:

- Predict HOMO-LUMO gaps (e.g., 3.2 eV for thiophene-furan systems) to assess conductivity .

- Spectroscopic Analysis:

- Single-Crystal Studies:

Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Mechanistic Profiling:

- Enzyme Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition (IC₅₀) .

- Cytotoxicity Screening: Compare MTT assay results across cell lines (e.g., IC₅₀ variations in HeLa vs. HEK293) .

- Structure-Activity Relationship (SAR):

- Modify ester/amide groups to isolate bioactivity (e.g., replacing ethyl with methyl esters reduces toxicity) .

- Data Normalization:

- Control for solvent effects (e.g., DMSO concentration ≤0.1% in assays) .

Q. Table 2: Biological Activity Comparison

| Derivative | Target Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Pyrazolo-pyrimidine analog | Enzyme inhibition | 12 µM | |

| Benzamide-linked analog | Antiproliferative (HeLa) | 8 µM | |

| Furan-thiophene hybrid | Antibacterial (E. coli) | 64 µg/mL |

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring?

Methodological Answer:

- Directing Groups:

- Protection-Deprotection:

- Temporarily protect amines with Boc groups to enable C3 methylation .

- Metal-Mediated Coupling:

- Suzuki-Miyaura reactions install aryl groups at C5 using Pd(PPh₃)₄ catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.